molecular formula C6H12O2S2 B2555344 Methyl 4-(methyldisulfanyl)butanoate CAS No. 2137584-82-6

Methyl 4-(methyldisulfanyl)butanoate

Cat. No.: B2555344
CAS No.: 2137584-82-6
M. Wt: 180.28
InChI Key: ZEWCFFAAUKKAJN-UHFFFAOYSA-N
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Description

Methyl 4-(methyldisulfanyl)butanoate is an organic compound with the molecular formula C6H12O2S2 and a molecular weight of 180.29 g/mol It is characterized by the presence of a methyldisulfanyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(methyldisulfanyl)butanoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-(methyldisulfanyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methyldisulfanyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(methyldisulfanyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(methyldisulfanyl)butanoate involves its ability to undergo various chemical transformations. The methyldisulfanyl group can participate in redox reactions, influencing the compound’s reactivity. Additionally, the ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(methylthio)butanoate
  • Methyl 4-(methylsulfinyl)butanoate
  • Methyl 4-(methylsulfonyl)butanoate

Uniqueness

Methyl 4-(methyldisulfanyl)butanoate is unique due to the presence of the methyldisulfanyl group, which imparts distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

methyl 4-(methyldisulfanyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S2/c1-8-6(7)4-3-5-10-9-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWCFFAAUKKAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCSSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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